

Technical Guide: Spectroscopic Profiling of 3-Fluoro-3-methylazepane

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Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane

CAS No.: 1824048-34-1

Cat. No.: B2779238

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Compound Identity & Structural Context

Target Molecule: **3-Fluoro-3-methylazepane** Molecular Formula:

Molecular Weight: 131.19 g/mol (Free Base) CAS Number: Not widely listed (Novel Building Block) Structural Class: Gem-disubstituted 7-membered heterocycle.

Significance: The gem-fluoro-methyl motif is a bioisostere for carbonyl or hydroxyl groups, often used to block metabolic soft spots or modulate basicity (

) via the inductive effect of fluorine. The 7-membered azepane ring introduces specific conformational flexibility distinct from piperidines.

Structural Visualization & Numbering

The numbering convention used in this guide starts at Nitrogen (1) and proceeds toward the substituted carbon (3).

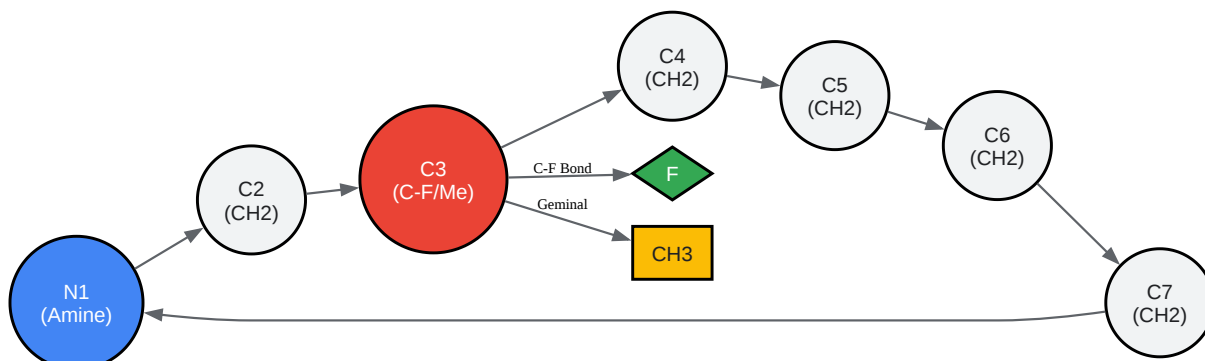


Figure 1: Connectivity and Numbering of 3-Fluoro-3-methylazepane

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Nuclear Magnetic Resonance (NMR) Profiling

The presence of the Fluorine atom (

, spin 1/2, 100% abundance) dominates the NMR profile, causing extensive splitting in both and spectra.

A. NMR (376 MHz,)

- Chemical Shift:
 - 145.0 to -155.0 ppm.
- Multiplicity: Multiplet (typically a broad sextet or dectet depending on resolution).
- Coupling:
 - Couples to the geminal methyl protons (

Hz).

- Couples to adjacent methylene protons at C2 and C4 (

Hz, dependent on dihedral angles in the preferred conformer).

B. NMR (400 MHz,)

The 7-membered ring flexibility often results in broad signals unless the sample is cooled (e.g., -40°C) to freeze the conformers.

Position	Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment Logic
	1.35 -- 1.45	Doublet (d)		Characteristic large coupling to gem-F.
H2a, H2b	2.90 -- 3.10	Multiplet	,	Deshielded by N and -F effect. Diastereotopic.
H7a, H7b	2.70 -- 2.90	Multiplet	--	Adjacent to N, but distal from F.
H4a, H4b	1.60 -- 1.80	Multiplet		Shielded, complex coupling to F.
H5, H6	1.50 -- 1.70	Broad m	--	Ring methylene envelope.
N-H	1.80 -- 2.50	Broad s	--	Exchangeable; shift varies with conc./solvent.

C. NMR (100 MHz,)

Carbon-Fluorine coupling (

) provides the definitive structural proof.

Carbon	Shift (ppm)	Splitting Pattern	Coupling (Hz)	Notes
C3	94.0 -- 98.0	Doublet (d)		Quaternary C attached to F.
C2	58.0 -- 62.0	Doublet (d)		to N, to F.
C4	38.0 -- 42.0	Doublet (d)		to F.
	22.0 -- 25.0	Doublet (d)		Geminal methyl group.[1][2]
C7	48.0 -- 50.0	Singlet (s)	--	Distal from F.
C5/C6	25.0 -- 30.0	Singlet (s)	Hz	Remote ring carbons.

Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

Primary Fragmentation Pathway (EI, 70 eV)

- Molecular Ion (): Weak signal at m/z 131.
- -Cleavage: The nitrogen lone pair drives cleavage adjacent to the amine.
 - Cleavage at C2-C3 bond is less favorable due to the F atom.
 - Cleavage at C7-C6 is possible.

- Loss of HF (M-20): A diagnostic elimination common in aliphatic fluorides.
 - m/z 111 (): Formation of a cyclic iminium or alkene species.
- Loss of Methyl (M-15):
 - m/z 116: Loss of the geminal methyl group (stabilized by F).

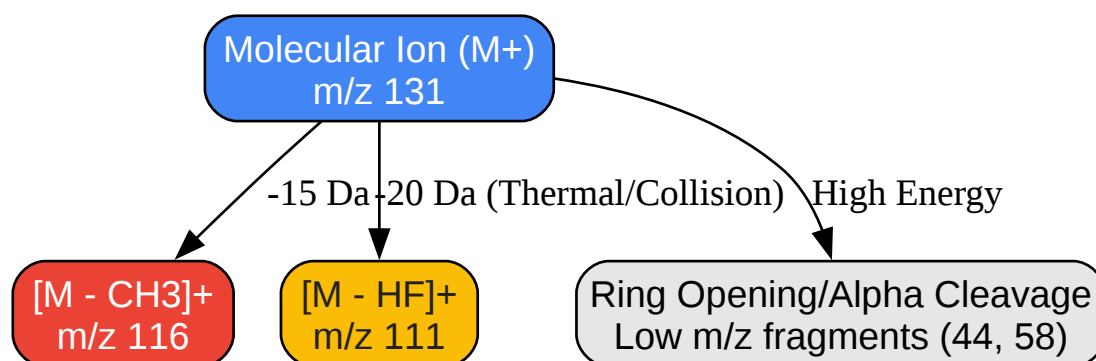


Figure 2: Predicted Mass Spec Fragmentation Pathways

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Infrared Spectroscopy (IR)

Sampling: Neat oil (ATR) or KBr pellet (if HCl salt).

- N-H Stretch: 3300–3500

(Weak/Broad). If tertiary amine derivative, this is absent.

- C-H Stretch: 2850–2980

.

- C-F Stretch: 1050–1150

. This is the strongest diagnostic band in the fingerprint region, typically appearing as a strong, broad absorption.

- Fingerprint: 1450–1470

(CH₂ scissoring/bending).

Experimental Validation Protocol

Since this is a specialized building block, impurities from synthesis (e.g., ring-contraction byproducts or non-fluorinated precursors) are common.

Step-by-Step Characterization Workflow

- Sample Prep: Dissolve ~10 mg in 0.6 mL

. If the sample is a Hydrochloride salt, add 1 drop of

or use

to free the base in situ for clearer coupling constants.

- Run

NMR First:

- This is the quickest purity check. You should see a single multiplet.
- Artifacts: If you see a signal at -180 to -200 ppm, it indicates a secondary fluoride (H-F) impurity (lack of methyl group).

- Run

NMR:

- Focus on the methyl region (1.4 ppm). Verify the doublet splitting (Hz). A singlet here indicates hydrolysis of the Fluorine to an alcohol (3-hydroxy-3-methylazepane).

- Run

NMR (Proton Decoupled):

- Verify the doublet at ~96 ppm. This confirms the C-F bond is intact.

References

- General F-NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Gem-Fluoro-Methyl Conformational Analysis: Tetrahedron 2012, 68, 7911. (Discusses conformational locking in 3-fluoro-3-methylpiperidines, applicable by analogy).
- Azepane Ring Dynamics: J. Org. Chem. 2005, 70, 14, 5519–5527. (Provides baseline shifts for unsubstituted azepane).
- Fragmentation of Fluoroamines: J. Mass Spectrom. 2008, 43, 112-120. (Mechanisms of HF loss in ESI-MS).

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Sources

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- 2. 3-Fluoro-3-methylheptane | C₈H₁₇F | CID 12545960 - PubChem [pubchem.ncbi.nlm.nih.gov]
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